2-(5-methyl-1H-tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide
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Overview
Description
2-(5-methyl-1H-tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide is a complex organic compound that features both tetrazole and triazole moieties. These heterocyclic structures are known for their diverse applications in medicinal chemistry, materials science, and industrial chemistry due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the tetrazole and triazole rings through cyclization reactions. Common reagents used in these reactions include sodium azide, hydrazine, and various nitriles .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to the desired scale of production .
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1H-tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule .
Scientific Research Applications
2-(5-methyl-1H-tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(5-methyl-1H-tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Known for its thermal stability and low sensitivity, making it suitable for energetic materials.
1,3,5-tri(1H-tetrazol-5-yl)benzene: Used in materials science for its unique structural properties.
1,2,4,5-tetra(1H-tetrazol-5-yl)benzene: Another compound with applications in materials science due to its high nitrogen content.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential in drug development and materials science highlight its versatility .
Properties
Molecular Formula |
C18H18N8O |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(5-methyltetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide |
InChI |
InChI=1S/C18H18N8O/c1-13-20-23-24-26(13)15-8-3-2-7-14(15)18(27)19-11-6-10-17-22-21-16-9-4-5-12-25(16)17/h2-5,7-9,12H,6,10-11H2,1H3,(H,19,27) |
InChI Key |
PCPDEYWAXZWSJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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